molecular formula C21H21N5O3S B11559803 (2Z,5E)-5-[4-(diethylamino)benzylidene]-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2Z,5E)-5-[4-(diethylamino)benzylidene]-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11559803
M. Wt: 423.5 g/mol
InChI Key: QFEVRRWTBGDKIH-QTLAEQSKSA-N
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Description

(2Z,5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a diethylamino group, and nitrophenyl and phenylmethylidene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 4-(diethylamino)benzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate is then cyclized with 4-nitrobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: N-oxides of the diethylamino group.

    Reduction: Amines derived from the nitro group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound and its analogs are investigated for their potential as therapeutic agents.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication. The diethylamino and nitrophenyl groups play crucial roles in binding to the target sites, while the thiazolidinone ring provides structural stability.

Comparison with Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.

    Hydrazones: Compounds with similar hydrazone linkages but different aromatic groups.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups but different core structures.

Uniqueness: This compound is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both diethylamino and nitrophenyl groups, along with the thiazolidinone ring, makes it distinct from other similar compounds.

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

(2Z,5E)-5-[[4-(diethylamino)phenyl]methylidene]-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21N5O3S/c1-3-25(4-2)17-9-5-15(6-10-17)13-19-20(27)23-21(30-19)24-22-14-16-7-11-18(12-8-16)26(28)29/h5-14H,3-4H2,1-2H3,(H,23,24,27)/b19-13+,22-14+

InChI Key

QFEVRRWTBGDKIH-QTLAEQSKSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])/S2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=NN=CC3=CC=C(C=C3)[N+](=O)[O-])S2

Origin of Product

United States

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